4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Description
4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked via an ethyl group to a substituted 1,3-thiazole moiety.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPATVYQVHNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
Sulfonamide Formation: This is typically done by reacting the amine group with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Variations : Position and type of halogen substituents on the benzene ring.
Implications :
Thiazole Ring Modifications
Key Variations : Substituents on the thiazole ring or adjacent groups.
Implications :
Spectral Data :
- IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization (cf. ). For the target compound, νS=O (~1350 cm⁻¹) and νC-F (~1250 cm⁻¹) would be critical markers .
- ¹H-NMR : Singlets for NH groups (~10–11 ppm) and aromatic protons (~7–8 ppm) would align with analogs in and , confirming structural integrity .
Biological Activity
4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (CAS No. 894015-05-5) is a complex organic compound characterized by its thiazole ring, sulfonamide group, and fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in DMSO and DMF |
Biological Activity Overview
Research indicates that 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and in inducing apoptosis in cancer cell lines.
Enzyme Inhibition
A study highlighted the compound's inhibitory effects on carbonic anhydrase IX (CA IX), with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating selectivity over carbonic anhydrase II (CA II) with IC50 values of 1.55 to 3.92 μM . This selectivity suggests potential therapeutic applications in targeting CA IX-related pathologies, including certain cancers.
Apoptosis Induction
The compound was also tested for its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The results showed a dramatic increase in annexin V-FITC positive cells, indicating a significant pro-apoptotic effect with a 22-fold increase compared to control groups . This suggests that the compound could be a candidate for further development as an anticancer agent.
Case Study: Inhibition of Carbonic Anhydrases
In a comparative study involving several benzenesulfonamides, 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide was found to be among the most potent inhibitors of CA IX. The study utilized various concentrations of the compound to evaluate its efficacy against both CA IX and CA II, confirming its preferential inhibition of CA IX .
Experimental Design for Apoptosis Induction
An experimental design was employed to assess the apoptotic effects of the compound on MDA-MB-231 cells. The following table summarizes the findings:
| Treatment | Annexin V-FITC Positive (%) | Necrotic Cells (%) |
|---|---|---|
| Control | 0.18 | 1.20 |
| Compound (4e) | 22.04 | 16.65 |
The data indicates that treatment with the compound significantly increases both apoptotic and necrotic cell populations compared to untreated controls.
Pharmacokinetic Considerations
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's potential as a therapeutic agent. Theoretical evaluations using models like SwissADME suggest favorable permeability profiles for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
